molecular formula C15H18BrN3O B14336304 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- CAS No. 110577-53-2

1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-

Cat. No.: B14336304
CAS No.: 110577-53-2
M. Wt: 336.23 g/mol
InChI Key: NSYAEVPDOLRQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a compound belonging to the 1,2,4-triazole family.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves the reaction of 1,2,4-triazole with appropriate bromophenyl and dimethylbutyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives with altered biological or chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some triazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds, such as:

  • 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
  • 1H-1,2,4-Triazole, 1-(2-((4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
  • 1H-1,2,4-Triazole, 1-(2-((4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl)

These compounds share a similar triazole core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- lies in its specific bromophenyl and dimethylbutyl substituents, which can influence its biological activity and chemical properties .

Properties

110577-53-2

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C15H18BrN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3

InChI Key

NSYAEVPDOLRQIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)Br)C(=O)N2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.